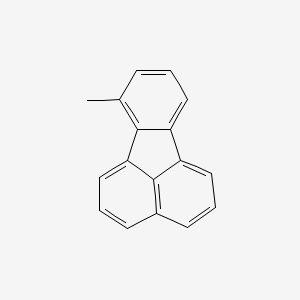

7-Methylfluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

23339-05-1 |

|---|---|

Molecular Formula |

C17H12 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

7-methylfluoranthene |

InChI |

InChI=1S/C17H12/c1-11-5-2-8-13-14-9-3-6-12-7-4-10-15(16(11)13)17(12)14/h2-10H,1H3 |

InChI Key |

NJJWFOFOQXHASJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC=C4 |

Origin of Product |

United States |

Environmental Distribution and Spatiotemporal Dynamics of 7 Methylfluoranthene

Occurrence in Atmospheric Compartments

The distribution of 7-methylfluoranthene in the atmosphere is dictated by its physicochemical properties, which govern its partitioning between the gaseous and particulate phases.

Like other semi-volatile organic compounds (SOCs), this compound co-exists in the atmosphere in both the gaseous and particulate phases. researchgate.net The partitioning between these two phases is largely influenced by factors such as temperature and the compound's subcooled liquid vapor pressure. researchgate.net As temperatures rise, a greater proportion of this compound is expected to be present in the gaseous phase due to increased volatility. The dominant atmospheric loss process for gas-phase PAHs is reaction with the hydroxyl radical, leading to calculated atmospheric lifetimes of generally less than one day. nih.gov

This compound has been identified as a component of respirable airborne particles. mit.edu The association of PAHs with particulate matter is influenced by the characteristics of the particles themselves, including their size distribution, chemical composition, and carbon content, as well as ambient atmospheric conditions like temperature and relative humidity. researchgate.net Studies have shown that PAHs can be adsorbed onto various forms of particulate matter, a process that can be influenced by ionic interactions. nih.gov

Research conducted in the northeastern United States on human cell mutagens in respirable airborne particles quantified the presence of 1+3+this compound. The concentrations in particulate matter extracts are detailed in the table below.

Table 1: Concentration of 1+3+this compound in Particulate Matter Extracts

| Location | Concentration (ppm) |

|---|---|

| Rochester, NY (RO) | 43 (±0.5) |

| Queens, NY (QB) | 22 (±0.8) |

| Kinterbish, AL (KS) | 86 (±3) |

Data sourced from a study on human cell mutagens in respirable airborne particles. mit.edu

Once in the atmosphere, this compound, both in its gaseous state and associated with particulate matter, can be transported over long distances. envirocomp.comnih.gov The potential for long-range transport is a key factor in the widespread distribution of such organic chemicals. envirocomp.com Removal from the atmosphere occurs through wet and dry deposition. nih.govresearchgate.netcopernicus.org Wet deposition involves the removal of atmospheric pollutants by precipitation, such as rain and snow. researchgate.net Dry deposition is the process by which particles and gases are transferred to the Earth's surface in the absence of precipitation and is a continuous process. copernicus.orgdss.go.th The relative importance of wet versus dry deposition can depend on the particle size and solubility of the compound. researchgate.net For many particle-associated trace elements, dry deposition is the dominant removal pathway. researchgate.netcopernicus.org

Presence in Aquatic Ecosystems

This compound enters aquatic ecosystems through various pathways, including atmospheric deposition and runoff from contaminated land.

This compound has been detected in aqueous samples, indicating its presence in the water column of aquatic systems. For example, a study on scrubber water from ships developed a method for the simultaneous determination of various PAHs, including this compound. nih.gov The method demonstrated good linearity over a concentration range of 1 to 200 ng L⁻¹. nih.gov While this indicates its presence in specific aqueous environments, comprehensive data on its concentration in various natural water bodies like rivers and lakes is less specific. General studies on fluoranthene (B47539), a related compound, have shown its presence in surface waters, with concentrations in German rivers ranging from 38.5 to 761 ng/L. epa.gov

Due to their hydrophobic nature, PAHs like this compound tend to partition from the water column and accumulate in sediments. Sediments, therefore, can act as a long-term sink for these compounds. Studies have confirmed the presence of 1-methylfluoranthene (B47727) and 3-methylfluoranthene (B47718) in sediments, often associated with oil spills and other sources of contamination. researchgate.net In industrial harbor sediments, the total concentrations of 16 priority PAHs have been found to be as high as 51,261 ng/g dry weight, with diagnostic ratios pointing to sources like coal combustion. nih.gov While specific concentration data for this compound in various sediments is not widely available, its inclusion in analytical methods for sediment pore water suggests its relevance as a sediment contaminant. epa.gov The partitioning of PAHs between sediment and water is a critical factor in their bioavailability to benthic organisms. epa.gov

Soil and Terrestrial Environment Concentrations

Data on the specific concentrations of this compound in soil and terrestrial environments are not widely reported as a separate entity. Environmental studies typically measure a range of PAHs, and while methylfluoranthenes are included, the individual isomers are often not differentiated.

Concentrations of the broader category of PAHs in soils are known to vary significantly based on proximity to anthropogenic sources. Urban and industrial soils generally exhibit higher concentrations of PAHs compared to rural and remote areas. This is primarily due to atmospheric deposition from sources such as industrial emissions, vehicle exhaust, and the combustion of fossil fuels and biomass. For instance, studies have shown that PAH concentrations in urban and industrial soils can be 5 to 8 times higher than those in rural soils. The vertical distribution of PAHs in soil profiles often shows the highest concentrations in the upper layers, with a rapid decrease with depth.

While specific values for this compound are not available, the table below provides a general overview of total PAH concentrations found in different soil environments to offer context.

Interactive Data Table: General Total PAH Concentrations in Different Soil Environments

| Environment Type | Typical Total PAH Concentration Range (µg/kg) | Key Influencing Factors |

| Urban | 1,000 - 100,000+ | High traffic density, industrial emissions, historical contamination |

| Industrial | 5,000 - 500,000+ | Specific industrial activities (e.g., coking plants, refineries) |

| Suburban | 500 - 10,000 | Mix of residential and commercial activities, moderate traffic |

| Rural | 50 - 1,000 | Agricultural activities, atmospheric deposition from distant sources |

| Remote/Pristine | <50 | Long-range atmospheric transport |

Biotic Presence and Environmental Compartmentalization

The presence of this compound in biota is expected due to its lipophilic nature, which facilitates its accumulation in the fatty tissues of organisms. However, specific studies quantifying the bioaccumulation of this compound are scarce.

Accumulation in Environmental Organisms

Research on the bioaccumulation of PAHs has demonstrated their presence in a wide range of organisms, from microorganisms and invertebrates to fish, birds, and mammals. The extent of accumulation depends on various factors, including the organism's species, trophic level, metabolic capacity, and the level of environmental contamination.

Global and Regional Distribution Patterns of Methylfluoranthenes

The global and regional distribution of methylfluoranthenes, including the 7-methyl isomer, is largely governed by the distribution of their emission sources and atmospheric transport processes. As products of incomplete combustion, their presence is widespread, with higher concentrations generally found in the Northern Hemisphere, corresponding to greater industrialization and population density.

Long-range atmospheric transport can carry PAHs to remote regions, such as the Arctic and high-altitude areas, far from their original sources. This results in a global background level of PAH contamination. Temporal trend studies using dated sediment cores from lakes have shown that PAH concentrations began to rise in the early 1900s, peaked around the mid-20th century, and in some areas, have shown a decline in more recent decades due to regulations on emissions. wa.gov However, these studies typically report on total PAHs or a selection of parent PAHs, and specific data for this compound is generally not provided. The distribution patterns are also influenced by seasonal variations, with higher atmospheric concentrations often observed in winter due to increased emissions from heating and specific meteorological conditions.

Sources and Formation Pathways of 7 Methylfluoranthene

Anthropogenic Generation Processes

Human activities, particularly those involving combustion and the use of fossil fuels, are the most significant contributors to the environmental burden of 7-methylfluoranthene. These sources are generally classified as either pyrogenic (related to combustion) or petrogenic (related to petroleum). diva-portal.orgdiva-portal.org

Incomplete combustion occurs when there is an inadequate supply of oxygen, leading to the formation of PAHs instead of complete oxidation to carbon dioxide and water. nih.gov This process is common in numerous anthropogenic activities.

The combustion of fossil fuels in vehicles and industrial settings is a major pyrogenic source of PAHs. ca.gov

Vehicular Emissions : this compound is a known component of vehicle exhaust. Studies have identified methylfluoranthenes as being particularly enriched in the emissions profile of gasoline-fueled vehicles. healtheffects.orgmdpi.comresearchgate.net The compound, along with its isomers 1- and 3-methylfluoranthene (B47718), has also been specifically identified as a component of diesel particulate matter. sigmaaldrich.com Research on diesel engine exhaust has also documented the emission of methylfluoranthene. ca.gov

Industrial Processes : Various industrial activities that involve the high-temperature processing of carbonaceous materials release PAHs. The metallurgical industry, for instance, is a source of PAH emissions. ntnu.no Other processes like coal gasification, coke production, and the operation of municipal waste incinerators are also significant sources of PAHs. iarc.frnih.gov

The burning of organic biomass is another primary source of pyrogenic PAHs. ca.govoaepublish.com

Wood Combustion : Residential wood burning for heating is a significant source of PAH-containing atmospheric aerosols, especially in winter. nih.gov Smoke from wood combustion can contain high concentrations of PAHs due to often incomplete and inefficient burning conditions. nih.gov Analysis of emissions from the combustion of beech wood in a stove has identified a combined fraction of 1-/3-/7-methylfluoranthene. ethz.chcopernicus.orgcopernicus.org General wood pyrolysis is known to produce fluoranthene (B47539) and various methylated substances. nih.gov

Cigarette Smoke : this compound is a documented constituent of tobacco smoke. One study quantified the amount of 1-, 3-, and this compound in the mainstream smoke of a standard non-filter cigarette at 116 ng per cigarette. oup.comoup.com Its presence has been confirmed in other studies on the chemical composition of cigarette smoke. karger.comresearchgate.net The formation in cigarette smoke is thought to occur partially through the Diels-Alder reaction of acenaphthylene (B141429) with volatile dienes, which are formed from precursors like terpenes in the tobacco. oup.comoup.com

Petrogenic sources are those originating from petroleum and its related products. diva-portal.org Unlike pyrogenic PAHs, which are dominated by unsubstituted parent compounds, PAHs found in crude oil are often characterized by a higher proportion of alkylated forms, which carry one or more methyl groups. tos.org

This compound and its isomers are found naturally in crude oil. nist.gov Methylfluoranthenes are considered markers of petrogenic contamination, and their ratios to other PAHs can be used in environmental forensics to identify sources such as oil spills. researchgate.net Standard reference materials for petroleum crude oil list certified values for methylfluoranthene isomers, indicating their presence in the raw material. nist.gov The compound can be released into the environment through oil spills and the processing of petroleum distillates. nih.gov

Table 1: Overview of Anthropogenic Sources of this compound

| Source Category | Specific Source | Type | Supporting Evidence |

| Fossil Fuel Combustion | Gasoline & Diesel Vehicles | Pyrogenic | Identified in gasoline and diesel exhaust profiles. healtheffects.orgmdpi.comresearchgate.netsigmaaldrich.com |

| Industrial Processes | Pyrogenic | Emitted from metallurgical industry and other combustion processes. ntnu.noiarc.fr | |

| Biomass Burning | Wood Combustion | Pyrogenic | Detected in emissions from residential wood stoves. ethz.chcopernicus.orgcopernicus.org |

| Cigarette Smoke | Pyrogenic | Quantified in mainstream cigarette smoke. oup.comoup.comkarger.com | |

| Petroleum-Related | Crude Oil & Products | Petrogenic | Naturally present in crude oil; used as a marker for petroleum contamination. nist.govresearchgate.net |

Table 2: Concentration of Methylfluoranthenes in Cigarette Smoke

| Compound Group | Concentration (ng per cigarette) |

| 1-, 3-, and this compound | 116 |

| 2- and 8-Methylfluoranthene | 68 |

| Data from a study on an 85-mm U.S. blended nonfilter cigarette. oup.comoup.com |

Incomplete Combustion Sources

Natural Formation Pathways (e.g., volcanic activity, biogenic processes, diagenesis)

While anthropogenic activities are the dominant source, PAHs can also be formed through natural processes.

Natural Combustion : Forest and prairie fires are significant natural sources of pyrogenic PAHs. juniperpublishers.comscholaris.ca

Volcanic Activity : Volcanoes release various gases and particulates, and are considered a natural source of PAHs, although specific data on this compound emissions from volcanoes is not prominent. juniperpublishers.comscholaris.canih.gov The primary gases released are typically water vapor, carbon dioxide, and sulfur dioxide. usgs.gov

Diagenesis and Biogenic Processes : Diagenesis, the process of chemical and physical change in sedimentary rock after initial deposition, can lead to the formation of PAHs from biogenic precursors over geological time. scielo.br Some organisms can also directly synthesize PAHs, though this is a minor pathway. scielo.br These processes contribute to the background levels of PAHs found in the environment.

Atmospheric Transformation and Secondary Formation Pathways

Once emitted into the atmosphere, PAHs can undergo transformation. Gas-phase emissions from sources like wood burning can oxidize in the atmosphere to form compounds with lower volatility, which then condense to form secondary organic aerosols (SOA). copernicus.org Parent PAHs can react with atmospheric oxidants (like hydroxyl radicals) to form functionalized derivatives, such as oxygenated or nitrated PAHs. copernicus.orgairies.or.jp While these general pathways for the atmospheric transformation and secondary formation of PAHs are recognized, specific reaction mechanisms and products for this compound are not extensively detailed in the available literature. Research has noted the potential for secondary formation of polycyclic aromatic compounds in the polar atmosphere, particularly during polar night chemistry. unit.no

Photodegradation Influences and Mechanisms

Photodegradation is a key process in the breakdown of PAHs in the environment. For PAHs, including this compound, this process is influenced by several factors such as the intensity of light, the physical matrix in which the compound is found, and the molecule's own structure.

Research on the photodegradation of the 16 US EPA priority PAHs in Mediterranean soils demonstrated that the process is dependent on the duration of light exposure, the molecular weight of the hydrocarbon, and the texture of the soil. ub.edu Fine-textured soils were found to enhance the photodegradation of PAHs compared to coarse-textured soils, which is attributed to better sorption characteristics. ub.edu In these studies, some PAHs were completely removed after just seven days of light exposure. ub.edu

The general mechanism of photodegradation for organic pollutants often involves the absorption of light energy, which excites the molecule and can lead to its chemical alteration. mdpi.com In the presence of a semiconductor photocatalyst and oxygen, this process can generate highly reactive hydroxyl radicals (OH•). mdpi.com These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less toxic substances like CO2 and H2O. mdpi.commdpi.com While many studies focus on photocatalysis with materials like titanium dioxide (TiO2) or zinc oxide (ZnO), direct photolysis by sunlight is also a significant degradation pathway for PAHs in the environment. acs.orgnih.gov

Factors Influencing PAH Photodegradation

| Factor | Influence on Degradation | Source |

|---|---|---|

| Light Exposure | Longer duration generally leads to greater degradation. | ub.edu |

| Soil Texture | Fine-textured soils can enhance degradation rates compared to coarse soils. | ub.edu |

| Molecular Weight | Influences the rate and extent of degradation. | ub.edu |

| Presence of Catalysts | Photocatalysts like TiO₂ can significantly accelerate degradation. | acs.org |

Reactions with Atmospheric Oxidants (e.g., nitrogen dioxide, hydroxyl radicals)

In the atmosphere, PAHs are subject to chemical transformation through reactions with various oxidants. The hydroxyl radical (•OH) is considered the primary "detergent" of the troposphere, initiating the breakdown of most gas-phase PAHs. rsc.orgwikipedia.org The reaction typically begins with the addition of the •OH radical to the aromatic ring, forming a PAH-OH adduct. rsc.org This initial step is often the rate-determining factor for the atmospheric lifetime of many volatile organic compounds. wikipedia.org

This newly formed adduct is highly reactive and can subsequently react with other atmospheric pollutants. For instance, it can react with nitrogen dioxide (NO₂) to produce nitro-PAH derivatives. rsc.org These reactions are a significant pathway for the formation of nitro-PAHs in the atmosphere, alongside their direct emission from combustion sources. rsc.org While the gas-phase reaction with •OH is dominant, heterogeneous reactions of PAHs adsorbed on particulate matter with oxidants like nitrogen dioxide and ozone can also be important. rsc.org The reaction rates for PAHs with •OH radicals are typically orders of magnitude greater than for their reactions with the nitrate (B79036) radical (NO₃) or ozone. rsc.org

Atmospheric Reactions of PAHs

| Oxidant | Reaction Type | Significance | Typical Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Gas-phase | Dominant atmospheric loss process for most PAHs. rsc.org | PAH-OH adducts, Quinones, Ring-opened products. rsc.org |

| Nitrogen Dioxide (NO₂) | Gas-phase (with adducts) & Heterogeneous | Important for forming nitro-PAHs from PAH-OH adducts. rsc.org | Nitro-PAHs. rsc.org |

| Nitrate Radical (NO₃) | Gas-phase | Less significant than •OH for degradation, but a key source of nitro-PAHs at night. rsc.org | Nitro-PAHs. rsc.org |

| Ozone (O₃) | Gas-phase & Heterogeneous | Considered of negligible importance for gas-phase PAH degradation. rsc.org | Quinones, Ring-opened products. rsc.org |

Isomeric Ratios and Advanced Source Apportionment Methodologies for Methylfluoranthenes

Identifying the emission sources of PAHs is crucial for environmental management. The relative abundance of different PAH isomers, known as isomeric or diagnostic ratios, is a widely used tool for this purpose. researchgate.netresearchgate.net Since compounds with the same molecular weight but different structures can have different thermodynamic stabilities, their ratios can provide clues about the formation conditions, helping to distinguish between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources. researchgate.netresearchgate.net

For methyl-PAHs, ratios such as methylfluoranthenes to fluoranthene (MFL/FL) or methylpyrenes to pyrene (B120774) (MP/P) are utilized. researchgate.net Low ratios are generally indicative of high-temperature combustion sources, such as from wood and coal burning. researchgate.net For example, molecular fingerprinting using these ratios has suggested that wood and coal combustion were the dominant sources of PAHs in certain sediments, while atmospheric PAHs were influenced by oil combustion as well. researchgate.net

To move beyond qualitative identification, advanced receptor models like Positive Matrix Factorization (PMF) are employed for quantitative source apportionment. mdpi.comnih.govwbea.org PMF is a multivariate statistical technique that analyzes a complex dataset of chemical species concentrations at a receptor site and decomposes it into a set of source profiles and their relative contributions. mdpi.comwbea.org This method has been successfully used to quantify the contributions of sources like biomass combustion, fugitive dust, and industrial emissions to particulate matter. wbea.org Recent advancements include coupling degradation models with PMF to account for the transformation of pollutants between their source and the measurement site, providing more accurate apportionment. researchgate.net

Isomeric Ratios for PAH Source Apportionment

| Isomeric Ratio | Indicative Source | Source |

|---|---|---|

| Fluoranthene / (Fluoranthene + Pyrene) | Distinguishes petroleum vs. combustion sources. | researchgate.net |

| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[ghi]perylene) | Differentiates between various combustion types (e.g., gasoline, diesel, wood). | researchgate.net |

| Methyl-PAH / Parent PAH (e.g., MFL/FL) | Low ratios (<0.3) can indicate high-temperature combustion. | researchgate.net |

Advanced Analytical Methodologies for 7 Methylfluoranthene Quantification and Characterization

Extraction and Sample Preparation Techniques for Environmental Matrices

The initial and critical step in the analysis of 7-methylfluoranthene from environmental matrices, such as soil, sediment, and water, is its effective extraction and the removal of interfering substances. mdpi.com The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-liquid extraction is a cornerstone for isolating polycyclic aromatic hydrocarbons (PAHs) like this compound from solid samples.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offers a more rapid and efficient alternative. mdpi.comresearchgate.net PLE utilizes elevated temperatures and pressures to enhance the extraction process, allowing the solvent to remain in its liquid state well above its atmospheric boiling point. mdpi.comresearchgate.net These conditions decrease solvent viscosity and increase its penetration into the sample matrix, leading to faster and more complete extractions, typically within minutes, and with significantly less solvent consumption compared to traditional methods. researchgate.netnih.gov Selective Pressurized Liquid Extraction (SPLE) further refines this by incorporating adsorbent materials into the extraction cell to simultaneously remove interferences, streamlining the sample preparation process. diva-portal.org

Table 1: Comparison of Solid-Liquid Extraction Protocols for this compound

| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |

|---|---|---|

| Principle | Continuous rinsing with freshly distilled solvent at its boiling point. chromatographyonline.com | Extraction with solvent at elevated temperatures and pressures. mdpi.com |

| Extraction Time | Long (6-48 hours). chromatographyonline.com | Short (typically 10-30 minutes). nih.gov |

| Solvent Consumption | High. chromatographyonline.com | Low. mdpi.com |

| Automation | Manual, though it can run unattended. chromatographyonline.com | Fully automated systems are common. |

| Efficiency | Considered a benchmark for extraction efficiency. chromatographyonline.com | Often shows equal or better efficiency than Soxhlet. glsciences.eu |

| Throughput | Low | High |

Following initial extraction, the resulting extract is often complex and requires further purification to remove interfering compounds that could affect the accuracy of the final analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. thermofisher.comictsl.net

SPE operates on the principle of partitioning analytes between a solid sorbent and a liquid mobile phase. thermofisher.comictsl.net The process typically involves four steps: conditioning the sorbent, loading the sample extract, washing away impurities, and finally eluting the target analytes with a small volume of a different solvent. researchgate.net This technique not only cleans the sample but can also be used to concentrate the analytes, thereby increasing the sensitivity of the subsequent analysis. thermofisher.comictsl.net

A variety of sorbents are available for SPE, with the choice depending on the specific properties of the analyte and the matrix. For PAHs like this compound, common choices include silica-based materials like C18 (octadecyl) or polymeric sorbents. nih.govnih.gov For instance, a perfluorobenzene-bonded silica (B1680970) sorbent has shown high adsorbability for PAHs with 4-6 benzene (B151609) rings. nih.gov The selection of appropriate elution solvents is also crucial for the selective recovery of the analytes. thermofisher.com

In addition to SPE, other chromatographic clean-up techniques like column chromatography using materials such as silica, alumina, or Florisil can be employed to fractionate the extract and isolate the PAH fraction from other organic compounds. nih.gov

Table 2: Common SPE Sorbents and Procedures for this compound Clean-up

| Sorbent Type | Retention Mechanism | Typical Conditioning Solvents | Typical Elution Solvents |

|---|---|---|---|

| C18 (Octadecyl) Silica | Reversed-phase (hydrophobic interactions) | Methanol, Water | Dichloromethane, Hexane, Acetonitrile (B52724) |

| Polymeric Sorbents (e.g., HLB) | Reversed-phase with some polar interactions researchgate.net | Methanol, Water | Methanol, Acetonitrile |

| Silica Gel | Normal-phase (adsorption) | Hexane | Hexane/Dichloromethane mixtures |

| Florisil (Magnesium Silicate) | Normal-phase (adsorption) | Hexane | Hexane/Dichloromethane mixtures |

| Alumina | Normal-phase (adsorption) | Hexane | Hexane/Dichloromethane mixtures |

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other PAHs and components of the purified extract. Both gas and liquid chromatography are widely employed for this purpose.

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity. researchgate.net The separation in GC is achieved based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. researchgate.net

The choice of the stationary phase is a critical parameter that dictates the separation selectivity. researchgate.net For PAH analysis, polysiloxane-based stationary phases are commonly used. researchgate.net A widely utilized phase is a 5% phenyl-substituted methylpolysiloxane (e.g., DB-5ms, HP-5ms), which provides good separation for a broad range of PAHs. researchgate.net For enhanced separation of isomeric compounds, columns with a higher phenyl content, such as 50% phenyl-substituted methylpolysiloxane (e.g., DB-17ms), can be advantageous. researchgate.net More specialized stationary phases, including liquid crystalline and nano-stationary phases, have also been developed to provide unique selectivity for challenging PAH isomer separations. nih.govtandfonline.comresearchgate.net

Table 3: Common GC Stationary Phases for this compound Analysis

| Stationary Phase | Polarity | Key Characteristics |

|---|---|---|

| 5% Phenyl Methylpolysiloxane | Low | General-purpose, robust, good for a wide range of PAHs. researchgate.net |

| 50% Phenyl Methylpolysiloxane | Intermediate | Increased selectivity for aromatic and isomeric compounds. researchgate.net |

| Liquid Crystalline Polysiloxane | High (Shape Selective) | Excellent separation of isomers based on molecular shape. nih.govresearchgate.net |

| Nano-Stationary Phases (NSP) | Varies | High thermal stability, low bleed, and enhanced selectivity, allowing for faster analysis. tandfonline.comresearchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of PAHs. nih.gov It is particularly useful for less volatile or thermally labile compounds. In HPLC, the separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase packed in a column. uci.edu

For PAH analysis, reversed-phase chromatography is the most common mode. researchgate.net In this setup, a nonpolar stationary phase, typically C18-bonded silica, is used with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile or methanol. mdpi.comphcog.com The separation occurs based on the hydrophobicity of the compounds, with more hydrophobic PAHs being retained longer on the column. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of a wide range of PAHs with varying polarities. mdpi.com

Table 4: Typical LC Conditions for this compound Separation

| Parameter | Typical Conditions |

|---|---|

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase | C18 (Octadecyl) bonded silica |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol, often with additives like formic acid. mdpi.comphcog.com |

| Column Dimensions | e.g., 100 mm length x 2.1 mm internal diameter, 1.8 µm particle size. phcog.com |

| Flow Rate | e.g., 0.3 - 0.5 mL/min. mdpi.comphcog.com |

| Detection | UV-Visible, Fluorescence, Mass Spectrometry (MS) |

For extremely complex environmental samples, one-dimensional chromatography may not provide sufficient resolving power to separate all components. In such cases, multidimensional and hyphenated techniques offer significantly enhanced separation capabilities. gcms.cz

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that couples two different GC columns in series. chemistry-matters.commosh-moah.de The effluent from the first, longer column is collected in fractions by a modulator and then rapidly injected onto a second, shorter column with a different stationary phase. chemistry-matters.comunito.it This results in a two-dimensional separation based on two different properties, such as volatility and polarity, dramatically increasing the peak capacity and resolving power. gcms.czmosh-moah.de This technique is particularly valuable for separating isomeric PAHs and distinguishing them from complex matrix interferences. nih.govchemistry-matters.com

Hyphenated techniques , such as linking a separation technique with a spectroscopic detector (e.g., GC-MS, LC-MS), are standard practice for the confident identification and quantification of analytes. nih.govasdlib.orgajpaonline.com The mass spectrometer provides structural information, confirming the identity of the compounds as they elute from the chromatography column. asdlib.org More advanced hyphenations, like LC-GC, combine the strengths of both liquid and gas chromatography for the analysis of complex mixtures.

Table 5: Advanced Chromatographic Systems for this compound Analysis

| Technique | Principle | Key Advantage |

|---|---|---|

| GCxGC | Comprehensive separation using two GC columns of different selectivity connected by a modulator. chemistry-matters.comunito.it | Vastly increased peak capacity and resolution, ideal for complex samples and isomer separation. gcms.czmosh-moah.de |

| GC-MS | Gas chromatography coupled to a mass spectrometer. ajpaonline.com | Provides both separation and structural identification of volatile and semi-volatile compounds. |

| LC-MS | Liquid chromatography coupled to a mass spectrometer. ajpaonline.com | Enables separation and identification of a wide range of compounds, including less volatile ones. |

| LC-GC | On-line coupling of liquid chromatography for sample clean-up/fractionation with gas chromatography for final separation. | Automates sample preparation and analysis, reducing manual labor and potential for contamination. |

Detection and Identification Approaches

The accurate detection and identification of this compound in complex environmental and biological samples rely on sophisticated analytical techniques that offer high sensitivity and selectivity. The choice of detector is often coupled with a chromatographic separation method, most commonly gas chromatography (GC) or high-performance liquid chromatography (HPLC), to resolve isomers and other interfering compounds.

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the definitive identification of this compound. future4200.com In GC-MS, molecules are separated chromatographically before being ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. For this compound, electron-impact (EI) ionization is commonly used, typically at 70 eV, which produces a characteristic fragmentation pattern that allows for its identification. future4200.com The molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight, with additional fragment ions providing structural confirmation. One drawback of standard MS is that the mass spectra of different alkyl-substituted isomers can be very similar, which can complicate individual compound identification without high-quality chromatographic separation. future4200.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements, often to within a few parts per million (ppm). springernature.comnih.gov This precision allows for the determination of the exact elemental formula of a compound, which is crucial for distinguishing this compound from other co-eluting compounds that may have the same nominal mass but a different chemical formula. springernature.com Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers are capable of the high resolution needed for this type of analysis. springernature.comnih.gov HRMS, especially when combined with tandem MS (MS/MS), can further enhance structural elucidation by fragmenting a specific precursor ion and analyzing the resulting product ions, providing greater confidence in the identification of isomers. nih.govnih.gov

| Parameter | Typical Method/Value | Purpose |

|---|---|---|

| Separation Technique | Gas Chromatography (GC) with a capillary column (e.g., SE-52) | Separates this compound from other PAHs and isomers in the sample. future4200.com |

| Ionization Method | Electron Impact (EI) | Generates a reproducible fragmentation pattern for library matching. future4200.com |

| Ionization Energy | 70 eV | Standard energy level for creating characteristic and comparable mass spectra. future4200.com |

| Mass Analyzer (Standard) | Quadrupole | Filters ions based on their mass-to-charge ratio for spectral analysis. |

| Mass Analyzer (High-Resolution) | Time-of-Flight (TOF), Orbitrap, FT-ICR | Provides highly accurate mass measurements for elemental formula determination. springernature.comnih.govnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode enhances sensitivity for target analytes, while Full Scan provides a complete spectrum of all compounds. |

Fluorescence Detection (LC-FL)

High-performance liquid chromatography with fluorescence detection (LC-FL) is a highly sensitive and selective method for analyzing polycyclic aromatic hydrocarbons (PAHs), including this compound. osti.gov This technique is particularly advantageous because of the inherent fluorescent properties of PAHs. The specificity of fluorescence detection arises from the ability to select both an excitation wavelength and an emission wavelength. osti.gov

By carefully choosing these wavelengths, analysts can minimize interferences from other compounds in the matrix and even quantify co-eluting PAHs that are not fully separated by the HPLC column. osti.gov Since fluorescence spectroscopy is non-destructive, multiple detectors can be coupled in series to monitor for different PAHs simultaneously using different wavelength combinations. This dual-detector setup enhances the selectivity and allows for the identification of methyl derivatives based on comparisons of fluorescence signal enhancement or suppression relative to the parent compound under various wavelength conditions. osti.gov

| Compound Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Applicability |

|---|---|---|---|

| General PAHs | 250 | 360-400 | Screening for a broad range of PAH compounds. |

| Fluoranthene (B47539)/Pyrene (B120774) Group | 237 | 420-460 | More selective for compounds like fluoranthene and its derivatives. |

| Benzo[a]pyrene Group | 290 | 410-430 | Targeted analysis for specific high-molecular-weight PAHs. |

Note: Optimal wavelengths for this compound would be determined empirically based on its specific fluorescence spectrum.

Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantification of organic compounds, including hydrocarbons like this compound. ufl.edumeasurlabs.com The FID operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame. chromatographyonline.com This process generates ions, which create a current between two electrodes. The resulting electrical signal is proportional to the amount of carbon atoms entering the flame, making it an excellent method for quantification. ufl.edu

While GC-FID offers high sensitivity and a large linear dynamic range for hydrocarbons, it is a universal detector for these compounds and does not provide structural information for identification. measurlabs.comchromatographyonline.com Therefore, its primary utility is for quantification after a compound's identity has been confirmed by another method, such as GC-MS. nih.gov Retention time is used for presumptive identification by comparing it to that of a known standard. ufl.edu

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Injector Temperature | ~250-300 °C | Ensures rapid vaporization of the sample. ufl.edu |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Transports the vaporized sample through the column. ufl.edu |

| Column | Capillary column (e.g., 30 m x 0.25 mm) | Separates individual compounds based on their volatility and interaction with the stationary phase. nih.gov |

| Oven Temperature Program | Ramped (e.g., 50 °C to 300 °C) | Optimizes the separation of compounds with different boiling points. nih.gov |

| Detector Temperature | ~280-320 °C | Prevents condensation of analytes and ensures stable operation. chromatographyonline.comnih.gov |

| Combustion Gases | Hydrogen and Air | Sustain the flame required for ionization. chromatographyonline.com |

Quantitative Analysis and Calibration Strategies for Methylfluoranthenes

Accurate quantification is essential for determining the concentration of methylfluoranthenes in a sample. This process relies on establishing a relationship between the analytical signal (e.g., peak area from a chromatogram) and the concentration of the analyte. researchgate.net This relationship is determined through calibration.

External Calibration: This is the most common strategy, where a series of calibration standards containing known concentrations of the analyte are prepared and analyzed separately from the unknown samples. wiley-vch.de A calibration curve is generated by plotting the instrument response against the concentration of the standards. The concentration of the analyte in the unknown sample is then calculated by interpolating its response on this curve. For this method to be accurate, it requires that the sample matrix does not interfere with the analytical signal. researchgate.net

Internal Calibration (Internal Standard Method): To correct for variations in sample injection volume, extraction efficiency, and instrument response, an internal standard is often used. wiley-vch.de An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. A known amount of the internal standard is added to every sample, blank, and calibration standard. The calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This method can significantly improve the precision and accuracy of the analysis by compensating for potential matrix effects and procedural losses.

For the analysis of methylfluoranthenes, isotopically labeled analogs (e.g., deuterated or ¹³C-labeled) are ideal internal standards because they have nearly identical chemical and physical properties to the target analyte but can be distinguished by mass spectrometry.

Quality Assurance and Quality Control (QA/QC) in Methylfluoranthene Analysis

Key QA/QC components in methylfluoranthene analysis include:

Method Blanks: A method blank (e.g., a clean solvent) is analyzed with each batch of samples to check for contamination from reagents, glassware, or the instrument itself. ucf.edu

Calibration Verification: The accuracy of the calibration curve is verified periodically by analyzing a standard from a secondary source to ensure the primary standards have not degraded. solubilityofthings.com

Laboratory Control Samples (LCS): An LCS is a clean matrix (like sand or water) spiked with a known concentration of the analytes. It is processed alongside the samples to assess the accuracy and performance of the entire analytical method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of analyte is added to a duplicate of an actual sample before extraction. The recovery of the spike is calculated to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogates/Internal Standards: As mentioned previously, these are added to every sample to monitor for matrix interferences and recovery efficiency for each individual sample.

Data Validation: All data are systematically reviewed to ensure they meet predefined acceptance criteria for blanks, calibration, and other QC checks before the results are reported. epa.gov

By implementing these QA/QC measures, laboratories can ensure the integrity and validity of the data generated for this compound and other related compounds. researchgate.net

Environmental Fate and Biotransformation Pathways of 7 Methylfluoranthene

Microbial Degradation Processes

The microbial breakdown of 7-methylfluoranthene is a critical process in its environmental detoxification. This process involves a variety of microorganisms that utilize different enzymatic strategies to break down the complex ring structure.

Bacterial Metabolic Pathways (e.g., dioxygenase-catalyzed hydroxylation, ring cleavage mechanisms)

The aerobic bacterial degradation of PAHs like fluoranthene (B47539) typically begins with an oxidation step catalyzed by dioxygenase enzymes. frontiersin.org These enzymes introduce two oxygen atoms into the aromatic ring, forming an unstable cyclic peroxide that is converted to a cis-dihydrodiol. frontiersin.orgnih.gov For fluoranthene, this initial attack can occur at different positions, including the C1-C2, C2-C3, and C7-C8 bonds, leading to different metabolic pathways. researchgate.net In the case of this compound, the methyl group at the C7 position may sterically hinder or electronically influence the dioxygenase attack at the adjacent C7-C8 bond, potentially favoring hydroxylation at other sites.

Following the initial hydroxylation, dehydrogenases rearomatize the ring to form dihydroxylated intermediates. nih.gov These intermediates are then subject to ring cleavage by other dioxygenases, which can proceed through either ortho- or meta-cleavage pathways. frontiersin.org This cleavage opens the aromatic ring, generating aliphatic products that can be further metabolized and eventually enter central metabolic pathways like the TCA cycle. researchgate.net For example, studies on fluoranthene degradation by Mycobacterium sp. have identified metabolites such as 9-fluorenone-1-carboxylic acid, phthalic acid, and benzoic acid, indicating a complex series of ring cleavage and subsequent reactions. nih.gov The metabolism of this compound is expected to produce a similar, albeit more complex, suite of intermediates due to the presence of the methyl group, which itself may be a target for oxidation.

Fungal Transformation Mechanisms

Fungi, particularly white-rot fungi and certain soil fungi like Cunninghamella elegans, metabolize PAHs using a different enzymatic system than bacteria. oup.commdpi.com Instead of dioxygenases, fungi often employ cytochrome P450 monooxygenases. scialert.net These enzymes introduce a single oxygen atom to form an epoxide, which is then hydrated to a trans-dihydrodiol. frontiersin.org This initial step is a key difference from the cis-dihydrodiols produced by bacteria.

Fungal transformation may not always lead to complete mineralization (conversion to CO2). frontiersin.org Instead, fungi often convert PAHs into more polar and water-soluble metabolites, such as phenols, quinones, and their conjugates (e.g., glucuronides or sulfates). This process is generally considered a detoxification mechanism. For this compound, fungal transformation could involve hydroxylation on one of the aromatic rings or oxidation of the methyl group itself, followed by conjugation reactions.

Cometabolism and Microbial Community Interactions in Degradation

The complete degradation of complex PAHs like this compound in the environment often requires the synergistic action of a diverse microbial community rather than a single species. scialert.net Some microorganisms may only partially transform the compound, producing intermediates that are then utilized by other members of the community. This process, known as cometabolism, occurs when a microbe degrades a compound from which it derives no carbon or energy, using enzymes produced for the metabolism of another substrate. frtr.gov

Microbial consortia are generally more effective at PAH removal due to a wider range of enzymatic capabilities and synergistic effects. researchgate.net For instance, a consortium of Pseudomonas aeruginosa and Rhodococcus sp. demonstrated significantly higher degradation of fluoranthene (97%) compared to the individual strains (61% and 74%, respectively). nih.gov This enhanced efficiency is attributed to the complementary metabolic pathways and potential for exchange of metabolites within the community. Biosurfactants produced by some bacteria can also increase the bioavailability of hydrophobic PAHs, making them more accessible for microbial degradation. researchgate.netnih.govresearchgate.net

Genetic and Enzymatic Basis of Methylfluoranthene Biodegradation

The genetic foundation for PAH degradation in bacteria is well-studied and involves specific gene clusters that encode the necessary catabolic enzymes. scispace.com The key enzymes are ring-hydroxylating dioxygenases (RHDs), which are multi-component enzymes typically consisting of a reductase, a ferredoxin, and a terminal oxygenase subunit that determines the enzyme's substrate specificity. frontiersin.orgnih.gov The genes for these enzymes, such as nid and phd, have been identified in various PAH-degrading bacteria like Mycobacterium and are often located on plasmids or within operons, allowing for coordinated regulation. nih.govmdpi.com

The expression of these degradation genes is often induced by the presence of the PAH substrate itself. nih.gov Regulatory proteins sense the chemical and activate the transcription of the catabolic genes. nih.gov While specific genes for this compound degradation have not been characterized, it is highly probable that the enzymatic machinery responsible for fluoranthene degradation, particularly RHDs with broad substrate specificity, would also be active on its methylated derivative. nih.gov Fungal transformation is mediated by enzymes like cytochrome P450 monooxygenases and peroxidases, which are also genetically encoded and regulated. oup.comscialert.net

Table 1: Key Enzymes in Bacterial Degradation of Fluoranthene

| Enzyme Class | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Ring-Hydroxylating Dioxygenase | Naphthalene Dioxygenase (NDO) | Catalyzes the initial dihydroxylation of the aromatic ring. | nih.gov |

| Dehydrogenase | cis-dihydrodiol dehydrogenase | Rearomatizes the dihydrodiol to a diol. | nih.gov |

| Ring-Cleavage Dioxygenase | Catechol 1,2-dioxygenase | Cleaves the dihydroxylated ring (ortho-cleavage). | nih.gov |

| Ring-Cleavage Dioxygenase | Catechol 2,3-dioxygenase | Cleaves the dihydroxylated ring (meta-cleavage). | nih.gov |

| Hydroxylase | Salicylate hydroxylase | Further modifies intermediates. | nih.gov |

Photochemical Degradation in Environmental Media (e.g., water, air, surfaces)

In addition to biological processes, this compound is subject to abiotic degradation through photochemical reactions. When exposed to ultraviolet (UV) radiation from sunlight, PAHs can undergo photodegradation, particularly in the atmosphere, on surfaces like soil or leaves, and in the upper layers of water bodies. This process involves the absorption of light energy, which excites the molecule and can lead to oxidation or direct cleavage of chemical bonds. nih.govnih.gov

The rate and products of photodegradation are influenced by the environmental medium and the presence of other reactive species like hydroxyl radicals. The presence of a methyl group on the fluoranthene structure may alter its light absorption properties and reactivity, potentially leading to different degradation rates and products compared to the parent compound. Intermediates of PAH photodegradation can include quinones, phenols, and various ring-cleavage products. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices (e.g., soil, sediment)

The environmental mobility and bioavailability of this compound are heavily controlled by its sorption and desorption behavior in soil and sediment. nih.gov As a hydrophobic, non-polar molecule, this compound tends to adsorb strongly to organic matter and clay minerals in these matrices. researchgate.netresearchgate.net The addition of a methyl group generally increases a PAH's hydrophobicity (higher octanol-water partition coefficient, Kow), which would suggest that this compound may sorb more strongly to soil and sediment than fluoranthene.

This strong sorption reduces the concentration of the compound in the aqueous phase, which in turn limits its mobility, leaching potential, and availability to microorganisms for degradation. researchgate.net Desorption, the release of the sorbed compound back into the water phase, is often a slow and incomplete process, a phenomenon known as hysteresis. kwrwater.nlmdpi.com This sequestration can lead to the long-term persistence of this compound in the environment, even in the presence of competent degrading microorganisms.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 9-fluorenone-1-carboxylic acid |

| Acenaphthene |

| Anthracene |

| Benzo[a]pyrene |

| Benzoic acid |

| Catechol |

| Chrysene |

| Dibenzothiophene |

| Fluoranthene |

| Fluorene |

| Naphthalene |

| Phenanthrene |

| Phthalic acid |

Bioavailability and Bioaccumulation Potential in Environmental Systems

The bioavailability of this compound, like other polycyclic aromatic hydrocarbons (PAHs), is largely governed by its association with particulate matter in the environment, such as soil, sediment, and atmospheric particles. As a non-polar organic compound, it exhibits low water solubility and a strong tendency to adsorb to organic carbon in environmental matrices. This sorption significantly reduces its concentration in the aqueous phase, thereby limiting its direct uptake by many organisms.

In soil and sediment, the fraction of this compound that is readily available for biological uptake is typically the portion dissolved in porewater or weakly sorbed to particles. The majority, however, often becomes sequestered within the complex organic matter of soil and sediment, rendering it less bioavailable over time. Factors such as the organic carbon content, the age of the contamination, and the physical structure of the soil or sediment matrix play crucial roles in determining the extent of its bioavailability.

The bioaccumulation potential of a chemical is often indicated by its octanol-water partition coefficient (Kow). While specific experimental data for this compound are limited, the high lipophilicity characteristic of fluoranthene and its derivatives suggests a significant potential for bioaccumulation in organisms. This means the compound is likely to be taken up by organisms from their environment and accumulate in fatty tissues at concentrations higher than in the surrounding medium.

In aquatic environments, organisms can take up this compound directly from contaminated water (bioconcentration) or through the ingestion of contaminated food and sediment (biomagnification). While invertebrates and lower trophic level organisms may accumulate significant body burdens, vertebrates like fish possess metabolic systems, such as the cytochrome P450 monooxygenase system, capable of transforming PAHs into more water-soluble metabolites that can be excreted. This metabolic capability can reduce the net bioaccumulation in fish compared to invertebrates, which often have a lower capacity for PAH metabolism. Consequently, while the potential for bioconcentration is high based on physicochemical properties, the actual bioaccumulation factor (BAF) in specific organisms can vary widely depending on their metabolic capabilities.

Table 1: Bioaccumulation Potential Indicators for Structurally Related PAHs

This table presents data for fluoranthene as a proxy due to the limited availability of specific data for this compound.

| Compound | Log Kow | Bioconcentration Factor (BCF) Range | Notes |

|---|---|---|---|

| Fluoranthene | 5.16 nih.gov | 425 - 2,800 L/kg | BCF values can vary significantly depending on the species and its ability to metabolize the compound. |

Physicochemical Factors Influencing Environmental Persistence and Transformation Rates

The environmental persistence of this compound is dictated by a combination of its intrinsic physicochemical properties and the environmental conditions it is subjected to. These factors collectively determine the rates of its transformation through biotic and abiotic processes.

Key physicochemical properties influencing its fate include water solubility, vapor pressure, and its tendency to sorb to environmental matrices. As a methylated PAH, this compound is expected to have very low water solubility and a low vapor pressure, similar to other PAHs of comparable molecular weight. nih.govlookchem.comepa.gov Its high affinity for organic matter, indicated by a high organic carbon-partition coefficient (Koc), means that it will predominantly be found associated with soil and sediment rather than dissolved in water. nih.gov This strong sorption is a critical factor for its persistence, as it protects the molecule from microbial degradation and photolysis by sequestering it from the water and surface layers where these processes are most active. nih.gov

Environmental factors that influence degradation rates include temperature, pH, oxygen availability, and the presence of microbial populations adapted to degrading PAHs. nih.gov

In Soil and Sediment: Persistence is generally high due to strong sorption to organic matter. Biodegradation is the primary transformation pathway, but it is often slow, especially under anaerobic conditions found in deeper sediments. The presence of the methyl group on the fluoranthene structure may influence the rate of microbial attack compared to the parent compound.

In Water: In the aquatic column, dissolved this compound is susceptible to direct photolysis by sunlight. However, its very low water solubility means that only a small fraction of the total environmental load is available for this process. epa.gov The majority is bound to suspended particles, which can shield it from light.

In the Atmosphere: PAHs with four or more rings, like fluoranthene, exist primarily adsorbed to particulate matter rather than in the gas phase. nih.gov Their atmospheric residence time is therefore dependent on the deposition (wet and dry) of these particles. Transformation in the atmosphere can occur through reactions with hydroxyl radicals (OH•), but this is more significant for the vapor-phase fraction.

The combination of strong sorption to soil and sediment and relatively slow degradation rates indicates that this compound is likely to be a persistent organic pollutant in the environment. wikipedia.org

Table 2: Key Physicochemical Properties Influencing Environmental Fate

Data for fluoranthene and 3-methylfluoranthene (B47718) are presented as estimates for the behavior of this compound.

| Property | Value (for related compound) | Environmental Implication |

|---|---|---|

| Molecular Formula | C17H12 | --- |

| Molecular Weight | 216.28 g/mol | Influences volatility and transport. |

| Water Solubility | 265 µg/L @ 25°C (Fluoranthene) epa.govwikipedia.org | Low solubility limits leaching to groundwater but promotes partitioning to sediment. |

| Vapor Pressure | 7.38E-06 mmHg @ 25°C (3-Methylfluoranthene) lookchem.com | Low volatility; primarily associated with particulate matter in the atmosphere. |

| Log Kow | 5.16 (Fluoranthene) nih.gov | High potential for bioaccumulation in organisms' fatty tissues. |

| Henry's Law Constant | 9.45 x 10⁻⁶ atm-m³/mol @ 20°C (Fluoranthene) nih.gov | Indicates low potential for volatilization from water to air. |

Conclusion and Future Directions in 7 Methylfluoranthene Research

Synthesis of Current Knowledge on the Environmental Chemistry and Fate of 7-Methylfluoranthene

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a fluoranthene (B47539) backbone with a single methyl group substitution. As a member of the broader class of methylated PAHs (Me-PAHs), its environmental behavior is dictated by its distinct physicochemical properties. Like its parent compound, this compound is a product of the incomplete combustion of organic materials, including fossil fuels and wood.

The environmental fate of this compound is heavily influenced by its high lipophilicity and low aqueous solubility. iarc.fr These properties mean that upon release into the environment, it strongly partitions to the organic fraction of soils, sediments, and atmospheric particulate matter. iarc.fr This sorption reduces its mobility and bioavailability, but also contributes to its persistence in these environmental sinks. The transport of this compound in the atmosphere occurs predominantly in a particle-bound state. iarc.fr

Degradation of this compound in the environment proceeds through two primary pathways: photodegradation and microbial degradation. Photodegradation, initiated by the absorption of solar radiation, involves the reaction of the molecule with photochemically generated reactive oxygen species, leading to its transformation into oxygenated derivatives such as quinones. nih.gov Microbial degradation is carried out by various bacteria and fungi that can utilize PAHs as a source of carbon and energy. While specific pathways for this compound are not extensively detailed in the literature, research on similar PAHs suggests that the initial step involves dioxygenase enzymes that hydroxylate the aromatic rings, breaking them open and leading to further breakdown. nih.gov The presence and position of the methyl group can influence the rate and regioselectivity of these degradation processes compared to the parent fluoranthene molecule.

Below is a table of key physicochemical properties for this compound and its parent compound, fluoranthene. Data for this compound is often estimated due to a lack of extensive experimental studies.

| Property | This compound | Fluoranthene |

| Molecular Formula | C₁₇H₁₂ | C₁₆H₁₀ |

| Molar Mass | 216.28 g/mol | 202.25 g/mol |

| Melting Point | Data not available | 111 °C |

| Boiling Point | Estimated data not available | 375 °C |

| Log Kow (Octanol-Water Partition Coefficient) | ~5.5 (estimated) nih.gov | 5.22 |

| Water Solubility | Lower than fluoranthene | 0.26 mg/L at 25°C |

Note: Properties for methyl-PAH isomers can vary significantly. Data for 1-Methylfluoranthene (B47727) is often used as a surrogate in databases.

Emerging Research Areas and Unexplored Aspects

While the general fate of PAHs is well-understood, research on specific methylated isomers like this compound is an emerging field with many unexplored facets.

Toxicity of Alkylated PAHs and their Transformation Products : A significant knowledge gap exists regarding the toxicity of Me-PAHs. wur.nl Research indicates that the addition of a methyl group can either increase or decrease toxicity compared to the parent PAH, and the specific position of the methyl group is a critical determinant. wur.nl Future studies must focus on the unique toxicological profiles of this compound and, crucially, its environmental transformation products, which may be more mobile or toxic than the original compound. researchgate.net

Epigenetic and Sub-lethal Effects : Beyond overt carcinogenicity, PAHs are now being investigated for their role in epigenetic modifications, such as DNA methylation. nih.govnih.gov Exposure to PAHs has been linked to changes in methylation patterns in DNA, which can have long-term health consequences. nih.govnih.gov An unexplored area is whether this compound specifically induces such changes and what the implications are for developmental and chronic health risks.

Behavior in Complex Mixtures : In the environment, this compound exists within a complex cocktail of parent PAHs, other Me-PAHs, and various pollutants. The interactions within these mixtures can alter the bioavailability, transport, and degradation rates of individual compounds. Understanding these synergistic or antagonistic effects is a key emerging research area essential for accurate environmental risk assessment.

Source-Specific Isomer Profiles : The relative abundance of different Me-PAH isomers can provide valuable information on the sources and generation processes of PAHs. jst.go.jp Further research into the specific isomer profiles associated with different petrogenic (e.g., oil spills) and pyrogenic (e.g., combustion) sources could enhance environmental forensic investigations. researchgate.net

Methodological Advancements Needed for Future Studies

Addressing the complexities of this compound research requires significant methodological advancements.

High-Resolution Analytical Techniques : A primary challenge is the analytical separation and quantification of numerous PAH isomers from complex environmental matrices. mdpi.comresearchgate.net While methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard, there is a need for techniques with higher resolving power. researchgate.netrsc.org Methodologies such as high-resolution time-of-flight aerosol mass spectrometry (HR-AMS) show promise for real-time quantification of specific isomers in aerosols, but require a more extensive library of standard spectra for full application. tandfonline.comtandfonline.com

Development of Certified Reference Materials : Accurate quantification and inter-laboratory comparability depend on the availability of analytical standards and certified reference materials. mdpi.com For many individual Me-PAH isomers, including this compound, these are not readily available, hindering precise and reliable measurement in environmental samples.

Advanced Bioassays and 'Omics' Technologies : To understand the biological effects and degradation pathways, new approach methodologies are needed. This includes the use of high-throughput in vitro bioassays to screen for the toxicity of individual isomers and their metabolites. wur.nl Furthermore, applying 'omics' technologies (genomics, proteomics, metabolomics) to microbial communities can reveal the specific genes, enzymes, and metabolic pathways involved in the biodegradation of this compound.

Broader Implications for Environmental Science and Foundational Chemical Biology Research

The focused study of this compound carries broader implications for both applied environmental science and fundamental research.

Improved Environmental Risk Assessment : Differentiating between PAH isomers is critical for accurate risk assessment. mdpi.comacs.org Lumping all compounds of the same molecular weight together can lead to significant under- or over-estimation of the true environmental and health risks. researchgate.net Research on this compound contributes to a more refined, isomer-specific understanding of PAH contamination, allowing for more precise site assessments and regulatory standards.

Informing Bioremediation Strategies : By identifying the specific microorganisms and enzymatic pathways that can degrade persistent Me-PAHs, more effective and targeted bioremediation technologies can be developed. tandfonline.com This knowledge can be applied to clean up sites contaminated with complex PAH mixtures from industrial activities or oil spills.

Contributions to Chemical Biology : Investigating how the subtle structural change of a single methyl group alters biological activity provides fundamental insights into structure-activity relationships. Studying the interaction of this compound and its metabolites with biological macromolecules like DNA and cellular receptors helps to elucidate the molecular mechanisms of chemical carcinogenesis and toxicity. nih.govnih.gov This foundational knowledge is crucial for predicting the hazards of new and emerging environmental contaminants.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 7-Methylfluoranthene in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or methyl-group addition to fluoranthene derivatives. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for quantification. Ensure compliance with IUPAC nomenclature and report spectral data (e.g., UV-Vis absorption peaks, IR stretching frequencies) for reproducibility .

Q. How can researchers ensure reproducibility in environmental sampling and detection of this compound?

- Methodological Answer : Use EPA-approved protocols (e.g., Method 610) for PAH extraction from soil or water matrices. Solid-phase extraction (SPE) paired with GC-MS is standard. Calibrate instruments with certified reference materials (CRMs) and include blank samples to control for cross-contamination. Report limits of detection (LOD) and quantification (LOQ) to contextualize data reliability .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Employ bacterial reverse mutation assays (Ames test) for genotoxicity and mammalian cell lines (e.g., HepG2, MCF-7) for cytotoxicity. Dose-response curves should include positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO vehicle). Calculate IC₅₀ values using non-linear regression models and validate results with triplicate trials .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic potential be resolved?

- Methodological Answer : Conduct systematic reviews to compare in vivo rodent studies (e.g., tumor incidence in lung/liver tissues) with epidemiological data. Apply Bradford-Hill criteria for causality assessment. Use meta-analysis to quantify heterogeneity across studies, and prioritize mechanistic research (e.g., DNA adduct formation assays) to resolve discrepancies .

Q. What computational approaches are effective for modeling this compound’s environmental persistence and bioaccumulation?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate predictions with experimental data from microcosm studies. Molecular dynamics simulations can further elucidate interactions with soil organic matter .

Q. How should researchers design experiments to investigate synergistic effects of this compound with other PAHs?

- Methodological Answer : Use factorial design to test binary/ternary mixtures in cell-based assays. Measure endpoints like oxidative stress (via ROS detection) and CYP1A1 enzyme induction. Apply isobolographic analysis or Chou-Talalay combination index (CI) to distinguish additive, synergistic, or antagonistic effects. Include dose-escalation studies to identify threshold concentrations .

Q. What strategies mitigate analytical interference when quantifying this compound in complex matrices?

- Methodological Answer : Employ matrix-matched calibration standards to correct for matrix effects in GC-MS. Use selective ion monitoring (SIM) to enhance specificity. For co-eluting isomers (e.g., benzo[j]fluoranthene), apply tandem MS (MS/MS) with collision-induced dissociation (CID). Validate methods via spike-recovery experiments in representative environmental samples .

Methodological Best Practices

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, instrument parameters, and statistical codes in supplementary materials .

- Ethical Compliance : For studies involving bioassays, adhere to OECD Guidelines for Chemical Testing and ARRIVE 2.0 guidelines for experimental transparency .

- Literature Contextualization : Use tools like VOSviewer to map research gaps and cite foundational studies on PAH toxicokinetics (e.g., metabolism via cytochrome P450 enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.